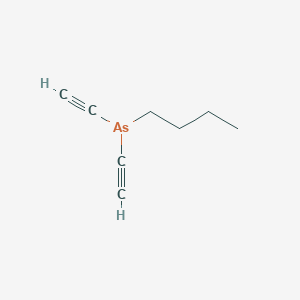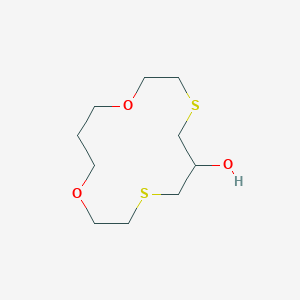
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol is a heterocyclic compound characterized by the presence of oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol can be synthesized through various methods. One efficient procedure involves the recyclization of 1,6,9-trioxa-3,12-dithiacyclotridecane with substituted anilines and quinolinamines in the presence of a catalyst such as samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sorbents.
Mechanism of Action
The mechanism by which 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol exerts its effects involves its ability to interact with various molecular targets. The presence of oxygen and sulfur atoms allows it to form stable complexes with metal ions, which can influence catalytic processes and other chemical reactions. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or material science.
Comparison with Similar Compounds
1,6,9-Trioxa-3,12-dithiacyclotridecane: A precursor in the synthesis of 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol.
1,11-Dioxa-4,8-dithia-6-azacyclotridecane: Another heterocyclic compound with similar structural features.
Uniqueness: this compound is unique due to its specific ring size and the combination of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
83651-31-4 |
|---|---|
Molecular Formula |
C10H20O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1,11-dioxa-4,8-dithiacyclotetradecan-6-ol |
InChI |
InChI=1S/C10H20O3S2/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10-11H,1-9H2 |
InChI Key |
BXTDCHXCMMPUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSCC(CSCCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



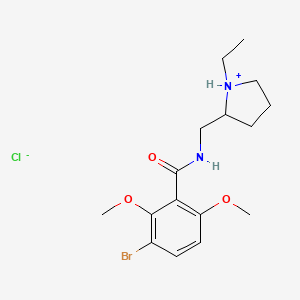
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
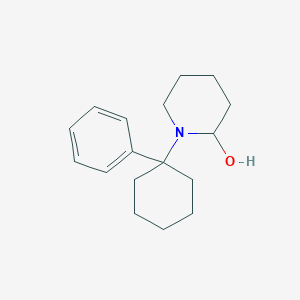
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
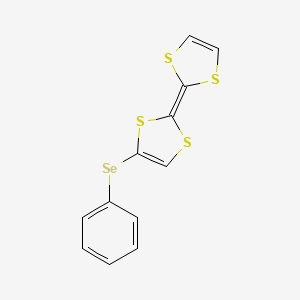
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
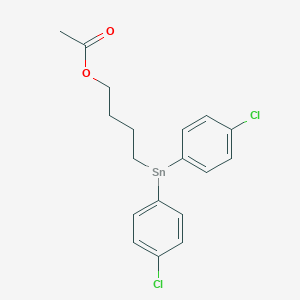
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
